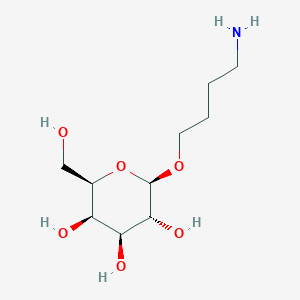
4-Aminobutyl b-D-galactopyranoside
Overview
Description
4-Aminobutyl b-D-galactopyranoside is a useful research compound. Its molecular formula is C10H21NO6 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Aminobutyl β-D-galactopyranoside (ABG) is a compound of increasing interest due to its potential biological activities, particularly in the context of glycosylation and its interactions with various biological systems. This article reviews the current understanding of ABG's biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Structural Characteristics and Synthesis
4-Aminobutyl β-D-galactopyranoside is a glycosylated amine that can be derived from the reaction of β-D-galactopyranoside with 4-aminobutyl moieties. Its structural configuration allows it to participate in various biochemical processes, particularly in protein glycosylation. The synthesis typically involves the use of azido-galactosyl imidates as donors, facilitating the attachment of the 4-aminobutyl group to galactose units .
Protein Glycosylation
ABG has been shown to effectively participate in protein glycosylation reactions. It acts as a nucleophile in the modification of proteins, enhancing their stability and functionality. For example, studies indicate that the addition of ABG to proteins can lead to complete conversion in glycosylation reactions, which is critical for developing bioconjugates for therapeutic applications .
Interaction with Galectins
Galectins are a family of lectins that bind specifically to β-galactosides. ABG's structural similarity to naturally occurring galactosides enables it to interact with galectins, such as galectin-4. This interaction can influence cellular processes such as apoptosis and cancer metastasis by modulating cell signaling pathways . The binding specificity of galectin-4 to various carbohydrate structures has been elucidated through structural studies, highlighting potential therapeutic targets for ABG .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of ABG derivatives. For instance, acylated derivatives of methyl-β-D-galactopyranoside (MGP) demonstrated significant antibacterial and antifungal activities. The presence of longer aliphatic chains in these derivatives enhanced their efficacy against fungal pathogens compared to bacterial ones . This suggests that modifications similar to those seen with ABG could also yield compounds with improved biological activity.
Anticancer Potential
ABG's role in cancer research is particularly noteworthy. The compound has been investigated for its ability to inhibit tumor growth through mechanisms involving modulation of galectin interactions. Galectins have been implicated in promoting cancer cell proliferation and survival; thus, compounds like ABG that can disrupt these interactions may serve as potential anticancer agents .
Case Studies
- Protein Modification : In a study involving Annexin-V, ABG was utilized for glycosylation via direct attachment, demonstrating its effectiveness in enhancing protein functionality for imaging applications related to apoptosis .
- Anticancer Research : Research focusing on the effects of ABG on human cancer cell lines indicated that it could alter cell signaling pathways associated with apoptosis, suggesting a potential role in cancer therapy .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(4-aminobutoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO6/c11-3-1-2-4-16-10-9(15)8(14)7(13)6(5-12)17-10/h6-10,12-15H,1-5,11H2/t6-,7+,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKYJLAXVJZRIC-SOYHJAILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC1C(C(C(C(O1)CO)O)O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















